Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex substituted aromatic carboxylic acids. According to official chemical registry databases, the compound is designated as benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-, reflecting the precise positional relationships of the substituents on the benzene ring. The Chemical Abstracts Service has assigned the registry number 68189-34-4 to this specific compound, establishing its unique identity within the comprehensive chemical database system. This registry number serves as an unambiguous identifier that distinguishes this particular structural arrangement from all other known chemical entities.
The International Union of Pure and Applied Chemistry nomenclature system requires careful consideration of the priority rules governing the numbering of substituents on the benzoic acid framework. In this compound, the carboxylic acid functional group maintains priority as the principal functional group, establishing position 1 as the carbon bearing the carboxyl group. The chlorine substituent occupies position 2, while the complex phenylamino sulfonyl group is located at position 5, creating the systematic name that accurately reflects the molecular architecture.
The International Chemical Identifier system provides additional structural specificity through the InChI Key BYKANEVMPOZIQF-UHFFFAOYSA-N, which encodes the complete molecular connectivity and stereochemical information. This standardized identifier ensures precise communication of structural information across different chemical databases and research platforms. The stereochemistry classification indicates that this compound is achiral, containing no defined stereocenters and exhibiting no optical activity.
Synonyms and Historical Terminology in Chemical Literature
The chemical literature reveals a variety of synonymous names and alternative nomenclature systems that have been employed to describe benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- throughout its research history. Alternative nomenclature approaches include the designation "2-chloro-5-(phenylsulfamoyl)benzoic acid," which emphasizes the sulfamoyl linkage rather than the phenylamino sulfonyl description. This variation in naming reflects different approaches to describing the same structural feature, with both terminologies being scientifically accurate and acceptable.
Chemical databases document several synonymous designations that have appeared in research literature and commercial catalogs. The compound is also referenced as "benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-" in various scientific publications and chemical supplier databases. These alternative names demonstrate the evolution of chemical nomenclature practices and the need for standardized identification systems to prevent confusion in scientific communication.
The historical development of nomenclature for this compound reflects broader trends in chemical naming conventions, particularly regarding the treatment of complex substituents containing multiple functional groups. Early chemical literature may have employed less systematic approaches to naming such compounds, but contemporary standards require the precise specification of substituent positions and functional group relationships that characterize modern nomenclature practices.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- is established as C₁₃H₁₀ClNO₄S, indicating a complex organic molecule containing thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of multiple functional groups within a single molecular framework, including the benzoic acid carboxyl group, the chlorine substituent, and the phenylamino sulfonyl moiety.
The molecular weight has been precisely determined as 311.74 grams per mole through computational analysis and experimental verification. This molecular weight value represents an important physical constant for the compound and serves as a key parameter for analytical identification and quantitative analysis procedures. The relatively high molecular weight reflects the complex nature of the molecular structure and the presence of heavy atoms including chlorine and sulfur.
Structural isomerism considerations for this compound encompass multiple potential arrangements of the constituent atoms that would yield the same molecular formula but different connectivity patterns. However, the specific substitution pattern designated by the systematic name defines a unique structural arrangement that distinguishes this compound from its potential isomers. The 2-chloro-5-substitution pattern represents just one of several possible positional isomers that could theoretically exist with the same molecular formula and functional group composition.
The absence of stereoisomerism in this compound simplifies the structural analysis, as indicated by the achiral classification and the presence of zero defined stereocenters. This structural feature eliminates the complexity that would arise from enantiomeric or diastereomeric relationships, focusing attention on constitutional isomerism as the primary consideration for structural variation. The rigid nature of the aromatic ring system further constrains the possible conformational arrangements, contributing to the well-defined structural identity of this compound.
Properties
IUPAC Name |
2-chloro-5-(phenylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-10(8-11(12)13(16)17)20(18,19)15-9-4-2-1-3-5-9/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKANEVMPOZIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071222 | |
| Record name | Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68189-34-4 | |
| Record name | 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68189-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-5-((phenylamino)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-[(phenylamino)sulphonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- (CAS Number: 68189-34-4) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀ClNO₄S
- Molecular Weight : 311.740 g/mol
- InChI Key : BYKANEVMPOZIQF-UHFFFAOYSA-N
The structure of the compound features a chlorinated benzoic acid backbone with a sulfonamide moiety, which is crucial for its biological activity.
The biological activity of benzoic acid derivatives like 2-chloro-5-[(phenylamino)sulfonyl]- is primarily attributed to their ability to interact with specific molecular targets, such as enzymes or receptors involved in various metabolic pathways. The presence of the chlorine atom and sulfonamide group enhances its reactivity and potential to inhibit certain biochemical pathways, particularly those associated with inflammation and cancer cell proliferation .
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl] have demonstrated antimicrobial and antifungal activities. These compounds can inhibit bacterial cell wall synthesis and affect fungal growth, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in inhibiting enzymes involved in inflammatory pathways. For instance, it can potentially reduce the activity of cyclooxygenases (COX), which play a significant role in inflammation .
Anticancer Activity
Studies have highlighted the anticancer potential of benzoic acid derivatives, including 2-chloro-5-[(phenylamino)sulfonyl] by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the aromatic rings significantly influence their cytotoxicity against tumor cells .
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of benzoic acid derivatives on human tumor cell lines, it was found that the compound exhibited significant inhibitory activity. For example, it induced apoptosis in prostate (DU145) and leukemic (K562) cancer cells at nanomolar concentrations, demonstrating a low toxicity profile towards normal cells .
Scientific Research Applications
Pharmacological Applications
Benzoic acid derivatives, including 2-chloro-5-[(phenylamino)sulfonyl]-, have been investigated for their potential as hypolipemic agents . Research indicates that these compounds can effectively lower blood lipid levels, making them candidates for treating hyperlipidemia and related cardiovascular diseases .
Case Study:
A study demonstrated that the synthesis of 2-chloro-5-sulfamoylbenzoic acids resulted in compounds that significantly reduced cholesterol levels in animal models. The mechanism involves inhibiting enzymes responsible for lipid metabolism, thus showcasing the compound's therapeutic potential .
Analytical Chemistry
The compound is utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using reverse-phase HPLC methods, which are scalable and suitable for preparative separation tasks. The mobile phase typically includes acetonitrile and water, with modifications for mass spectrometry compatibility .
Application Example:
- Separation Method: Reverse-phase HPLC using Newcrom R1 columns.
- Mobile Phase Composition: Acetonitrile and water; phosphoric acid can be replaced with formic acid for MS applications.
Synthesis of Related Compounds
The compound serves as an intermediate in the synthesis of various sulfonamide derivatives. The process involves diazotization reactions that allow the introduction of different amine groups, leading to a range of biologically active compounds .
Table of Synthesized Compounds:
| Compound Name | Synthesis Method |
|---|---|
| 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid | Diazotization followed by amine coupling |
| 2-Chloro-5-(N-methyl-N-phenylaminosulfonyl)benzoic acid | Reaction with specific sulfonamide precursors |
| 2-Chloro-5-(hexamethyleneiminosulfonyl)benzoic acid | Chlorosulfonation followed by amine reaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents attached to the sulfamoyl group or the benzoic acid core. Below is a comparative analysis of key derivatives:
Tibric Acid (2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid)
- Structure: Features a 3,5-dimethylpiperidinyl group instead of phenylamino.
- Molecular Formula: C₁₄H₁₈ClNO₄S .
- Molecular Weight : 331.81 g/mol .
- Properties: Exhibits hypolipidemic activity by modulating lipid metabolism.
2-Chloro-5-[(dimethylamino)sulfonyl]benzoic Acid
- Structure: Dimethylamino group attached to the sulfamoyl moiety.
- Molecular Formula: C₉H₉Cl₂NO₄S .
- Molecular Weight : 298.14 g/mol .
- Properties: The electron-donating dimethylamino group may reduce acidity (pKa ~2.61 predicted) compared to phenylamino derivatives, influencing solubility and bioavailability .
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic Acid
- Structure : Isopropylamine substituent on the sulfamoyl group.
- Molecular Formula: C₁₀H₁₂ClNO₄S .
- Molecular Weight : 277.72 g/mol .
2-Chloro-5-(morpholine-4-sulfonyl)benzoic Acid
- Structure : Morpholine ring attached to the sulfamoyl group.
- Molecular Formula: C₁₁H₁₂ClNO₅S .
- Properties: The morpholine group introduces polarity, enhancing solubility in polar solvents (e.g., water or ethanol) compared to aromatic amine derivatives .
5-Methyl-2-[(phenylsulfonyl)amino]benzoic Acid
- Structure: Methyl group at C5 and phenylsulfonylamino at C2.
- Molecular Formula: C₁₄H₁₃NO₄S .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the benzoic acid core increase acidity, while electron-donating groups (e.g., -N(CH₃)₂) on the sulfamoyl moiety modulate pKa and solubility .
- Biological Activity: Tibric acid’s piperidinyl group confers hypolipidemic effects, whereas phenylamino derivatives may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- Solubility Trends: Morpholine and piperidinyl derivatives exhibit higher aqueous solubility than alkylamino analogs due to increased polarity .
Notes
- Contradictions : Predicted pKa values vary based on substituent electronic effects; experimental validation is required.
Preparation Methods
Preparation of Sulfonyl Chloride Intermediates
Chlorosulfonation : Anthranilic acid, isatoic anhydride, or lower alkyl anthranilates are chlorosulfonated using chlorosulfonic acid to yield sulfonyl chlorides. This step is conducted under controlled temperature conditions (e.g., cooling to -90°C) to manage reactivity and selectivity.
Example : Treatment of anthranilic acid with chlorosulfonic acid produces 6-chlorosulfonylisatoic anhydride, which is isolated by filtration and recrystallization for purity.
Formation of 2-Amino-5-Sulfamoylbenzoic Acid Intermediates
The sulfonyl chloride intermediate reacts with aniline or substituted amines (e.g., phenylamine) in the presence of aqueous sodium hydroxide and acetone as solvent. The reaction proceeds at room temperature, typically for 30 minutes, yielding the corresponding sulfamoylbenzoic acid derivative.
The product is acidified, filtered, and purified by recrystallization from suitable solvents such as acetone-water mixtures.
Example : Reaction of 6-chlorosulfonylisatoic anhydride with phenylamine in aqueous base produces 2-amino-5-(phenylaminosulfonyl)benzoic acid.
Diazotization and Chlorination to Introduce the 2-Chloro Substituent
The amino group at the 2-position is diazotized using standard diazotization reagents (e.g., sodium nitrite in acidic conditions) to form a diazonium salt intermediate.
Subsequent treatment of the diazonium salt with a metal chloride (FeCl3, CuCl, SnCl2, etc.) induces replacement of the diazonium group with chlorine, yielding the 2-chloro derivative.
This method is notable because diazotization of 2-aminobenzoic acids is generally challenging due to benzyne formation; however, the sulfamoyl substituent stabilizes the intermediate, allowing efficient chlorination.
Final Purification
The crude product is purified by conventional methods such as filtration, recrystallization, and chromatography to achieve high purity.
Reverse phase high-performance liquid chromatography (RP-HPLC) methods have been developed for analytical and preparative purification, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
Summary Table of Preparation Steps
Research Findings and Considerations
The diazotization and subsequent metal chloride treatment represent a key novel step, enabling selective chlorination at the 2-position despite the potential for benzyne intermediates, which typically complicate such transformations.
The choice of metal chloride affects the efficiency and yield of chlorination; iron(III) chloride and copper(I) chloride are commonly used catalysts.
The sulfonamide substituent at the 5-position stabilizes intermediates and directs the substitution pattern.
Chromatographic purification using RP-HPLC with acetonitrile-water-phosphoric acid mobile phases provides robust and scalable purification, compatible with mass spectrometry detection when phosphoric acid is replaced by formic acid.
The synthetic route is adaptable to various substituted amines, allowing preparation of analogues with different sulfonamide substituents for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-chloro-5-[(phenylamino)sulfonyl]benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A plausible synthesis involves sulfonylation of 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Step 1 : React 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted starting materials.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2 equivalents of sulfonyl chloride) and reaction time (4–6 hours) to maximize conversion .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify sulfonamide linkage (e.g., aromatic proton splitting patterns and sulfonamide NH signals at ~10 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and isotopic patterns consistent with chlorine and sulfur content.
- IR Spectroscopy : Detect characteristic sulfonamide S=O stretching bands at ~1350–1300 cm and ~1150–1100 cm .
Q. How can impurities or by-products be identified during synthesis?
- Methodological Answer : Utilize HPLC with a C18 column (gradient: water/acetonitrile with 0.1% trifluoroacetic acid) to separate impurities. Compare retention times with known standards. For unknown peaks, employ LC-MS or preparative TLC followed by structural elucidation via NMR .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonylation in this compound?
- Methodological Answer : The sulfonylation occurs preferentially at the 5-position due to electron-donating effects of the amino group, activating the para position. Computational studies (DFT calculations) can model charge distribution to predict reactivity. Experimental validation via competitive reactions with substituted anilines is recommended .
Q. How does the sulfonamide group influence the compound’s solubility and bioavailability in biological systems?
- Methodological Answer : The sulfonamide moiety enhances water solubility via hydrogen bonding but may reduce membrane permeability. Assess logP values experimentally (shake-flask method) or computationally (e.g., ChemAxon). For bioavailability studies, perform in vitro assays (Caco-2 cell permeability) and correlate with molecular dynamics simulations .
Q. How can discrepancies in spectroscopic data between batches be resolved?
- Methodological Answer : Variations in NMR signals may arise from residual solvents, tautomerism, or polymorphism.
- Step 1 : Recrystallize the compound from ethanol/water to ensure a single crystalline form.
- Step 2 : Use DMSO-d as a solvent to stabilize sulfonamide NH protons and minimize aggregation.
- Step 3 : Compare data with literature or databases (e.g., NIST Chemistry WebBook) to identify systematic errors .
Q. What strategies mitigate degradation during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
